molecular formula C18H21NO4 B2851116 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide CAS No. 2097872-69-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide

Cat. No.: B2851116
CAS No.: 2097872-69-8
M. Wt: 315.369
InChI Key: RRMCRKZCWCBVCQ-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide is a complex organic compound featuring a furan ring, a phenyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and phenyl intermediates. One common method involves the Paal-Knorr synthesis for the furan ring, followed by the attachment of the phenyl group through a Friedel-Crafts acylation reaction. The oxane ring is then formed through a cyclization reaction, and the final carboxamide group is introduced via an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or gold nanoparticles can be employed to facilitate the cyclization and amidation steps, ensuring high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the hydroxyl and carboxamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: A simpler furan derivative with applications in polymer production.

    N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide: A structurally similar compound with a propanamide group instead of an oxane ring.

    Furan-2-yl (phenyl)methanone: Another furan derivative with potential bioactive properties

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide is unique due to its combination of a furan ring, phenyl group, and oxane ring, which confer distinct chemical and biological properties.

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Furan Ring : A five-membered heterocyclic structure that contributes to its reactivity and biological activity.
  • Phenyl Group : Enhances lipophilicity, aiding in cellular membrane penetration.
  • Hydroxyethyl Substituent : May influence solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to the presence of the furan and thiazole moieties. Here are some key activities:

  • Antibacterial Activity :
    • The compound has shown significant antibacterial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies suggest that the thiazole ring acts as a pharmacophore, enhancing antimicrobial efficacy .
  • Anti-inflammatory Properties :
    • Preliminary findings indicate potential anti-inflammatory effects, possibly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Anticancer Potential :
    • Some derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy development .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways, leading to reduced pathogen viability or inflammation.
  • Receptor Modulation : Interaction with various receptors involved in pain and inflammation could modulate physiological responses .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. The methods often include:

  • Coupling Reactions : Utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
  • Purification Techniques : Employing chromatography to isolate the desired product from by-products.

Case Studies

  • Antibacterial Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating an IC50 value indicating potent antibacterial activity compared to standard antibiotics .
  • Anti-inflammatory Assessment :
    • In vivo models using carrageenan-induced inflammation showed significant reduction in swelling when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Data Summary Table

Activity TypeTarget Organisms/PathwaysObserved Effects
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition of growth
Anti-inflammatoryCOX enzymesReduction in inflammation markers
AnticancerVarious cancer cell linesCytotoxic effects observed

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-16(12-19-18(21)15-7-10-22-11-8-15)13-3-5-14(6-4-13)17-2-1-9-23-17/h1-6,9,15-16,20H,7-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMCRKZCWCBVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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